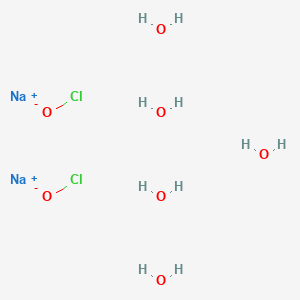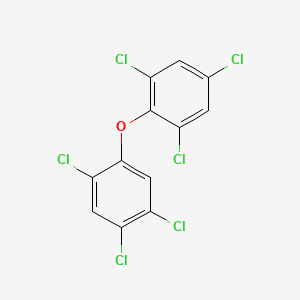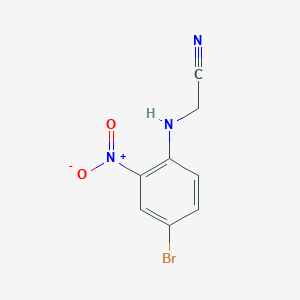![molecular formula C14H25ClN2O2 B13758298 [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride CAS No. 60752-67-2](/img/structure/B13758298.png)
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride: is a synthetic organic compound with the molecular formula C14H25ClN2O2 This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Propylcarbamate Group: The propylcarbamate group can be introduced through a carbamation reaction using propyl isocyanate or a similar reagent.
Addition of the Chloride Ion: The final step involves the addition of a chloride ion to form the chloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylpent-1-yn-3-yl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the azetidine ring or the propylcarbamate group, resulting in the formation of reduced derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent and reaction conditions.
Reduction Products: Reduced derivatives of the azetidine ring or propylcarbamate group.
Substitution Products: Derivatives with different nucleophiles replacing the chloride ion.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Drug Development: It can be explored as a lead compound for the development of new pharmaceuticals.
Medicine:
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Cancer Research: It can be investigated for its potential anticancer activity.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications as a pesticide or herbicide.
作用機序
The mechanism of action of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride: Similar structure with a butyl group instead of a propyl group.
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-methylcarbamate;chloride: Similar structure with a methyl group instead of a propyl group.
Uniqueness:
Structural Features: The presence of the propylcarbamate group and the specific arrangement of functional groups contribute to its unique chemical properties.
Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and substitution, distinguishes it from similar compounds.
特性
CAS番号 |
60752-67-2 |
|---|---|
分子式 |
C14H25ClN2O2 |
分子量 |
288.81 g/mol |
IUPAC名 |
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride |
InChI |
InChI=1S/C14H24N2O2.ClH/c1-5-9-15-13(17)18-12-10-16(11-12)14(6-2,7-3)8-4;/h2,12H,5,7-11H2,1,3-4H3,(H,15,17);1H |
InChIキー |
NIXVFUFHHSYPBQ-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)OC1C[NH+](C1)C(CC)(CC)C#C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


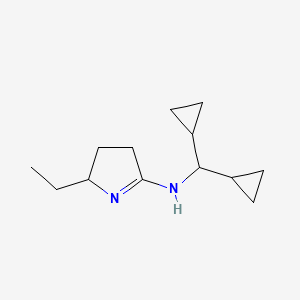
![1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B13758231.png)
![4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate](/img/structure/B13758234.png)


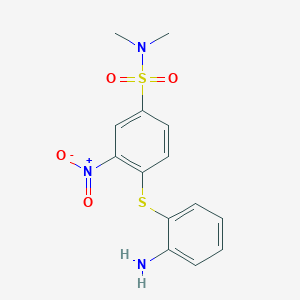

![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)

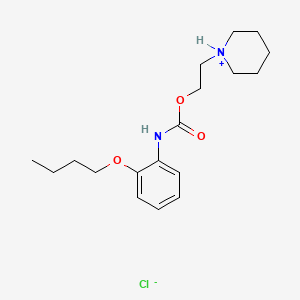
![s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate](/img/structure/B13758291.png)
